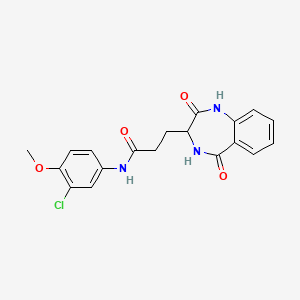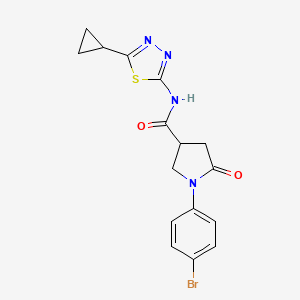![molecular formula C15H12ClN3O6S B14937880 N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B14937880.png)
N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide is a chemical compound with a complex structure that includes an acetylsulfamoyl group, a chloro group, and a nitro group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 4-aminobenzenesulfonamide to form N-(4-acetylsulfamoyl)aniline. This intermediate is then subjected to a nitration reaction to introduce the nitro group, followed by a chlorination reaction to introduce the chloro group. The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial methods may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-aminobenzamide.
Reduction: Formation of various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the acetylsulfamoyl, chloro, and nitro groups can influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide
- N-[4-(acetylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide
- N-[4-(acetylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12ClN3O6S |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O6S/c1-9(20)18-26(24,25)12-5-3-11(4-6-12)17-15(21)10-2-7-13(16)14(8-10)19(22)23/h2-8H,1H3,(H,17,21)(H,18,20) |
InChI Key |
APNHGUAYFGHZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B14937807.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14937815.png)


![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937824.png)
![2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B14937832.png)
![(2S,3R)-2-{[(3-hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B14937834.png)
![1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937837.png)
![methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate](/img/structure/B14937847.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14937856.png)
![4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14937861.png)
![4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B14937865.png)

